molecular formula C18H16N2 B181675 N,N-Diphenyl-p-phenylenediamine CAS No. 2350-01-8

N,N-Diphenyl-p-phenylenediamine

Cat. No.: B181675
CAS No.: 2350-01-8
M. Wt: 260.3 g/mol
InChI Key: UXKQNCDDHDBAPD-UHFFFAOYSA-N
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Description

N,N-Diphenyl-p-phenylenediamine is an organic compound with the molecular formula C6H5NHC6H4NHC6H5. It is commonly used as an antioxidant in rubber, petroleum oils, and feedstuffs. Additionally, it serves as a stabilizer, polymerization inhibitor, and intermediate for dyes, drugs, plastics, and detergents .

Mechanism of Action

Target of Action

N,N-Diphenyl-p-phenylenediamine (DPPD) is a redox-active compound that primarily targets redox-active amine groups . These groups play a crucial role in various biochemical reactions, particularly those involving electron transfer.

Mode of Action

DPPD interacts with its targets through redox reactions. It has a high density of redox-active amine groups, which enable it to participate in electron transfer processes . This interaction results in changes in the oxidation state of the amine groups, which can influence various biochemical reactions.

Pharmacokinetics

It is expected to have good solubility in organic solvents , which could potentially influence its absorption and distribution within the body

Result of Action

DPPD has been investigated as a cathode material for dual-ion batteries . It demonstrated promising operating voltages and decent practical gravimetric capacities in lithium, sodium, and potassium half-cells . This suggests that the action of DPPD at the molecular and cellular level could have significant effects on energy storage and transfer.

Action Environment

The action, efficacy, and stability of DPPD can be influenced by various environmental factors. For instance, DPPD may react with oxidizing materials . It is also known to be stable under normal conditions but may be incompatible with strong acids and oxidizing agents . Therefore, the environment in which DPPD is used can significantly impact its effectiveness and stability.

Biochemical Analysis

Biochemical Properties

N,N-Diphenyl-p-phenylenediamine plays a significant role in biochemical reactions, primarily as an antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage to biomolecules. This compound has been shown to inhibit the activity of enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . Additionally, this compound can bind to proteins and other biomolecules, stabilizing their structure and function under oxidative conditions .

Cellular Effects

This compound has various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound can alter the balance of reactive oxygen species, thereby impacting mitochondrial function and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with free radicals and reactive oxygen species. By donating electrons, it neutralizes these reactive molecules, preventing them from causing cellular damage . This compound can also inhibit the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . Additionally, this compound can bind to DNA and proteins, protecting them from oxidative damage and maintaining their functional integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its antioxidant properties and continue to protect cells from oxidative damage . Its effectiveness may decrease over time due to gradual degradation and interaction with other compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to provide significant antioxidant protection without causing adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s protective effects plateau and adverse effects begin to manifest .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of reactive oxygen species . This compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress responses . Additionally, this compound can be metabolized into various derivatives, which may have different biochemical properties and effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its antioxidant effects . The distribution of this compound within cells can also influence its localization and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . In the mitochondria, this compound can protect against oxidative damage by neutralizing reactive oxygen species and maintaining mitochondrial function . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression and protecting against oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diphenyl-p-phenylenediamine can be synthesized through the Buchwald-Hartwig C-N cross-coupling reaction. This method involves the coupling of aniline derivatives with aryl halides in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-p-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N-Diphenyl-p-phenylenediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-p-phenylenediamine
  • N,N-Dimethyl-p-phenylenediamine
  • N-Phenyl-p-phenylenediamine
  • Diphenylamine

Uniqueness

N,N-Diphenyl-p-phenylenediamine is unique due to its high stability and effectiveness as an antioxidant. It has a higher density of redox-active amine groups compared to other similar compounds, making it more efficient in preventing oxidative damage . Additionally, its versatility in various applications, from rubber stabilization to potential therapeutic uses, sets it apart from other compounds in its class .

Properties

IUPAC Name

4-N,4-N-diphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKQNCDDHDBAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062340
Record name 1,4-Benzenediamine, N,N-diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2350-01-8
Record name N,N-Diphenyl-p-phenylenediamine
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Record name N,N-Diphenyl-p-phenylenediamine
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Record name 1,4-Benzenediamine, N1,N1-diphenyl-
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Record name 1,4-Benzenediamine, N,N-diphenyl-
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Record name 4-Aminotriphenylamine
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Record name N,N-DIPHENYL-P-PHENYLENEDIAMINE
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Synthesis routes and methods

Procedure details

(N,N′-Bis(m-(boronic acid)phenyl)-1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl diimide (47): A mixture of 1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl bisanhydride (0.10 g, 0.22 mmol), 3-aminophenyl boronic acid monohydrate (0.99 g, 0.64 mmol) in 5 ml of acetic acid was reacted and worked up according to the procedure for coupling yielding a yellow solid. Product was dissolved in and heated slightly in chloroform. The chloroform was removed by vacuum filtration and the final product, a yellow solid, was dried in a vacuum oven. 1H NMR (300 MHz, CDCl3): δ 7.31-7.63 (m, 9H), 8.52 (s, 1H), 8.63 (s, 1H).
[Compound]
Name
N,N′-Bis(m-(boronic acid)phenyl)-1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl diimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl bisanhydride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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